molecular formula C13H10BrN3O B5536490 3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one

3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one

Cat. No.: B5536490
M. Wt: 304.14 g/mol
InChI Key: QPEZDIGJFPQFOH-UHFFFAOYSA-N
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Description

3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C13H10BrN3O and its molecular weight is 304.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.00072 g/mol and the complexity rating of the compound is 487. The solubility of this chemical has been described as >45.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Activity of Pyrazolo[1,5-a]pyrimidines

Studies have shown that pyrazolo[1,5-a]pyrimidines exhibit a range of pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties. For example, 2-Phenylpyrazolo[1,5-a]pyrimidines have been identified for their interesting antipyretic, hypothermizing, and anti-inflammatory properties, which prompted further QSAR studies to optimize these effects (Pecori Vettori et al., 1981). Additionally, certain derivatives of pyrazolo[1,5-a]pyrimidines have shown significant anti-inflammatory activity without ulcerogenic activity, offering a safer alternative to traditional NSAIDs (Auzzi et al., 1983).

Chemical Synthesis and Modification

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has been demonstrated through various synthetic strategies aiming to modify its structure for enhanced biological activity. One such approach involves the use of a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate for the sequential functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, showcasing an improvement over prior methods for incorporating unique aryl and amino substituents (Catalano et al., 2015).

Biological Evaluation and Potential Applications

Several pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their biological activities. For instance, novel pyrazolopyrimidine derivatives have been explored as anticancer and anti-5-lipoxygenase agents, indicating their potential in treating cancer and inflammation-related conditions (Rahmouni et al., 2016). Additionally, the synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines as anti-inflammatory and antimicrobial agents highlights the compound's multifaceted therapeutic potential (Aggarwal et al., 2014).

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidines can vary widely depending on their specific structure and the biological target. Some compounds in this class have shown antioxidant, antibacterial, and cytotoxic activities .

Future Directions

The future directions for research on pyrazolo[1,5-a]pyrimidines are promising. Given their diverse biological activity, these compounds are likely to continue to be a focus of medicinal chemistry research .

Properties

IUPAC Name

3-bromo-7-methyl-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O/c1-8-7-10(9-5-3-2-4-6-9)15-12-11(14)13(18)16-17(8)12/h2-7H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEZDIGJFPQFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=O)NN12)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793965
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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